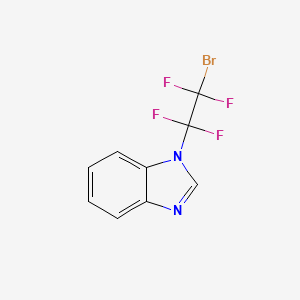

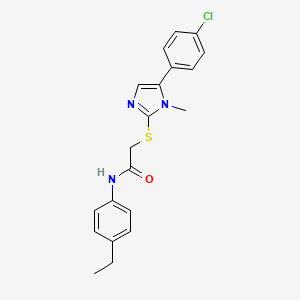

3-(Bromomethyl)-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-N,N-dimethylbenzamide, also known as BMDM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug design and development. BMDM belongs to the class of benzamides, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.

Scientific Research Applications

Crystal Structure Analysis

In crystallography, derivatives of bromomethyl and dimethylbenzamide compounds have been studied for their unique crystal packing and hydrogen bonding patterns. For instance, the crystal structures of related compounds reveal arrangements that form two-dimensional aggregates facilitated by bromine atoms participating in Br⋯Br bonds, highlighting the importance of halogen interactions in crystal engineering (Ebersbach, Seichter, & Mazik, 2022).

Advanced Material Synthesis

In materials science, these compounds are used as building blocks for creating advanced materials. For example, heterodifunctional polyfluorenes have been synthesized using bromo-functionalized intermediates, resulting in nanoparticles with high fluorescence emission quantum yields. This approach is crucial for developing materials with potential applications in optoelectronics and sensing technologies (Fischer, Baier, & Mecking, 2013).

Synthetic Chemistry Applications

In synthetic chemistry, bromomethyl and dimethylbenzamide moieties are versatile intermediates for constructing complex molecules. For instance, (Z)-Dimethyl α-(bromomethyl)fumarate has been demonstrated as an efficient precursor for synthesizing dimethyl 3-alkyl itaconates and 2-alkyl 3-carbomethoxy-γ-lactams, illustrating the compound's utility in organic synthesis (Beltaïef et al., 1999).

Molecular Interaction Studies

In the context of molecular interactions, studies have shown that the conformation of N,N-dimethylbenzamide derivatives affects their ability to form complexes with other organic molecules in water. This has implications for understanding molecular recognition and designing functional supramolecular systems (Nakano & Higuchi, 1968).

properties

IUPAC Name |

3-(bromomethyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABYEUFHYJDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)

![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)

![2-Cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2712661.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)